4-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid
CAS No.: 110356-26-8
Cat. No.: VC13520443
Molecular Formula: C11H10N2O3
Molecular Weight: 218.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 110356-26-8 |
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Molecular Formula | C11H10N2O3 |
Molecular Weight | 218.21 g/mol |
IUPAC Name | 4-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid |
Standard InChI | InChI=1S/C11H10N2O3/c1-16-8-4-2-7(3-5-8)9-6-12-13-10(9)11(14)15/h2-6H,1H3,(H,12,13)(H,14,15) |
Standard InChI Key | PEGBIINWSZRAKN-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C2=C(NN=C2)C(=O)O |
Canonical SMILES | COC1=CC=C(C=C1)C2=C(NN=C2)C(=O)O |
Introduction
Chemical Identity and Structural Characterization
The molecular formula of 4-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid is C₁₁H₁₀N₂O₃, with a molecular weight of 218.21 g/mol. Its structure comprises a pyrazole core substituted at the 3- and 4-positions, distinguishing it from closely related isomers such as 1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid (CID 28974022) . Key identifiers include:
Spectroscopic and Computational Data
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SMILES: O=C(O)C1=NN(C2=CC=C(OC)C=C2)C=C1
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InChIKey: WKALCJSOAPWBSJ-UHFFFAOYSA-N (shared with positional isomer)
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Predicted Collision Cross Section (CCS): Analogous pyrazole-carboxylic acids exhibit CCS values ranging from 146.6 Ų ([M+H]+) to 159.1 Ų ([M+Na]+) .
Table 1: Comparative Structural Data for Pyrazole-Carboxylic Acid Derivatives
Synthesis and Functionalization
Synthetic Routes
While no direct synthesis of 4-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid is documented, analogous methods for pyrazole-carboxylic acids involve:
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Cyclocondensation: Reaction of hydrazine derivatives with β-keto esters or diketones. For example, ethyl 4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate is synthesized via 4-methoxyphenylhydrazine and ethyl acetoacetate cyclization.
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Oxidation of Pyrazole Esters: Hydrolysis of ester precursors (e.g., ethyl 3-carboxylate derivatives) using alkaline conditions or enzymatic methods.
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Friedel-Crafts Acylation: Used to introduce aryl groups at specific positions, as demonstrated in the functionalization of 4-benzoyl-1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole-3-carbonyl chloride .
Table 2: Representative Reaction Conditions for Pyrazole Derivatives
Biological and Industrial Applications
Agricultural Chemistry
Methoxy-substituted pyrazoles serve as precursors for herbicides and insecticides. Their mode of action often involves disruption of insect chitin synthesis or plant auxin signaling .
Material Science
The planar aromatic structure of pyrazole-carboxylic acids facilitates π-π stacking in polymer matrices, enhancing thermal stability in composites.
Challenges and Research Gaps
Despite the utility of analogous compounds, specific studies on 4-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid remain scarce. Key unresolved questions include:
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Stereoelectronic Effects: How the 4-methoxyphenyl group influences electron distribution and reactivity compared to 1-substituted isomers.
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Metabolic Stability: Predictive ADMET profiles are lacking, necessitating in vitro assays for hepatic clearance and plasma protein binding.
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